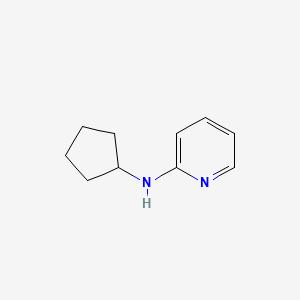

N-cyclopentylpyridin-2-amine

Beschreibung

Significance of N-cyclopentylpyridin-2-amine within Pyridine (B92270) Chemistry and Related Heterocycles

Pyridine's nitrogen atom possesses a lone pair of electrons that are not delocalized within the aromatic system, rendering it a nucleophilic center and contributing to its basicity. jchemrev.comlibretexts.org This feature is central to the chemical behavior of pyridine derivatives and their utility in various applications, including as ligands in coordination chemistry. acs.orgrsc.org The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key factor in molecular interactions. jchemrev.com The substituent on the pyridine ring, in this case, the cyclopentylamino group at the 2-position, further modulates these properties.

Current Academic Research Landscape and Identified Knowledge Gaps for Pyridyl Amine Systems

The current academic research landscape for pyridyl amine systems is extensive, with a significant focus on their synthesis and potential applications. nih.govnih.gov Numerous methods have been developed for the synthesis of 2-aminopyridines, often starting from pyridine N-oxides. nih.govresearchgate.net These synthetic strategies are crucial for creating a diverse library of compounds for further investigation.

Despite the extensive research, several knowledge gaps remain. A significant gap identified in the broader context of aminopyridines is the comprehensive understanding of their chronic toxicity and carcinogenic potential. epa.gov While acute toxicity is better understood, long-term effects often require more in-depth studies. epa.gov

For specific compounds like this compound, the publicly available research is often limited to its role as a chemical intermediate or building block in the synthesis of more complex molecules. Detailed studies on its specific biological activities or material properties are not as prevalent, representing a clear knowledge gap.

Overarching Academic Research Objectives and Methodological Scope in Chemical Science

The overarching academic research objectives for compounds like this compound are multifaceted. A primary goal is the development of novel synthetic methodologies that are efficient, cost-effective, and environmentally friendly. mdpi.com This includes one-pot synthesis approaches and the use of less hazardous reagents. mdpi.com

Another key objective is the exploration of these compounds as potential therapeutic agents. nih.gov Pyridine derivatives have shown a wide range of biological activities, and researchers are continually screening new compounds for their potential to treat various diseases. taylorandfrancis.comjchemrev.com This involves both computational modeling to predict activity and experimental assays to confirm it.

In the field of materials science, the objective is to leverage the unique electronic and structural properties of pyridine derivatives to create new materials. mdpi.com This can include their use as ligands for creating metal complexes with specific catalytic or photochemical properties. rsc.org

The methodological scope in the study of pyridyl amines is broad, encompassing:

Synthesis: Development of new and improved methods for their preparation. rsc.orgmdpi.com

Characterization: Utilization of techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Computational Studies: Use of theoretical models to predict properties such as reduction potentials and reaction mechanisms. nih.gov

Electrochemical Analysis: Investigating the redox properties of these compounds. mdpi.com

Biological Screening: Testing the compounds for various biological activities.

The study of this compound and related pyridyl amine systems is a dynamic area of chemical science. While much is known about the general class of compounds, specific derivatives often present new opportunities for discovery and application, driving further research to fill the existing knowledge gaps.

Compound Information

| Compound Name |

| This compound |

| Pyridine |

| 2-Aminopyridine (B139424) |

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C10H14N2 | sigmaaldrich.combldpharm.com |

| Molecular Weight | 162.23 g/mol | sigmaaldrich.combldpharm.com |

| CAS Number | 420844-72-0 | bldpharm.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | IMXRKFFAQQGZAX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | C1(NC2CCCC2)=NC=CC=C1 | sigmaaldrich.combldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopentylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXRKFFAQQGZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Conventional and Advanced Synthesis Routes

Nucleophilic Substitution Approaches to Pyridyl Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of 2-aminopyridines. fishersci.co.uk This approach involves the reaction of a pyridine (B92270) ring bearing a suitable leaving group, typically a halogen at the 2-position, with a nucleophile. In the case of N-cyclopentylpyridin-2-amine synthesis, cyclopentylamine (B150401) acts as the nucleophile, displacing the leaving group on the pyridine ring.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with fluoro- aund chloro-pyridines generally exhibiting higher reactivity. nih.gov The reaction is typically carried out in a polar aprotic solvent and may require elevated temperatures to proceed at a practical rate. acsgcipr.org The mechanism proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Recent advancements have focused on milder reaction conditions. For instance, the use of pyridine-N-oxides as starting materials provides a mild alternative to traditional SNAr chemistry, with activation of the substrate using a phosphonium (B103445) salt like PyBroP. nih.gov

Amination Reactions for Pyridine Derivatives, including Modified Chichibabin Amination

The Chichibabin reaction, first reported in 1914, is a direct amination method for pyridine and its derivatives using sodium amide (NaNH₂). wikipedia.org This reaction typically introduces a primary amino group at the 2-position of the pyridine ring. slideshare.net While the classic Chichibabin reaction is effective for producing 2-aminopyridine (B139424), modifications are necessary to synthesize N-substituted derivatives like this compound.

Modified Chichibabin reactions have been developed to accommodate primary alkylamines. ntu.edu.sg One such modification involves the use of a NaH-iodide composite, which mediates the amination under milder conditions and allows for the efficient synthesis of a range of 2-aminopyridines, including those with secondary alkyl groups like cyclopentylamine. ntu.edu.sgntu.edu.sg This modified approach addresses the limited success of the traditional Chichibabin reaction with primary alkylamines, which is likely due to the difficulty in forming the corresponding alkyl metal amides. ntu.edu.sg

The reaction mechanism is believed to involve the nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. wikipedia.org The reaction's progress can be monitored by the evolution of hydrogen gas. googleapis.com

Copper-Catalyzed Carbon-Nitrogen Coupling Reactions

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann or Ullmann-type condensations, provide a powerful method for the formation of aryl amines. wikipedia.org This methodology can be effectively applied to the synthesis of this compound by coupling a 2-halopyridine with cyclopentylamine in the presence of a copper catalyst.

Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These modern systems often employ copper(I) catalysts in combination with various ligands to facilitate the reaction. researchgate.netacs.org

The choice of ligand is crucial for the success of the coupling reaction, with various ligands such as 2-isobutyrylcyclohexanone (B1365007) and L-proline showing effectiveness in the amination of 2-halopyridines. researchgate.net The reaction is typically carried out in a polar solvent like DMSO. researchgate.net Copper nanoparticles have also emerged as effective catalysts for these transformations. researchgate.netresearchgate.net

| Halopyridine | Amine | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Iodopyridine | n-Octylamine | CuI | 2-Isobutyrylcyclohexanone | DMSO | 110 | High |

| 2-Bromopyridine | Adamantane-containing amines | Copper Nanoparticles | L-proline | DMSO | 110 | Good |

| 2-Chloropyridine | Various amines | Cu(OTf)₂ | None (micellar) | Water | Room Temp | Good |

N-Alkylation Strategies for Primary and Secondary Amine Functionalities

N-alkylation of 2-aminopyridine with a suitable cyclopentylating agent is another viable route to this compound. This approach involves the direct formation of the N-cyclopentyl bond on a pre-existing 2-aminopyridine core.

One common method involves the reaction of 2-aminopyridine with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. This reaction, however, can sometimes lead to over-alkylation, yielding the N,N-dicyclopentyl derivative. nih.gov

Reductive amination offers a more controlled approach to N-monoalkylation. This method involves the reaction of 2-aminopyridine with cyclopentanone (B42830) in the presence of a reducing agent. researchgate.net The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the desired secondary amine. Formic acid can be used as the reducing agent in a process known as the Leuckart-Wallach reaction. researchgate.net Heterogeneous catalysts can also be employed for this transformation, offering advantages in terms of catalyst recovery and reuse. google.com

Optimization of Synthetic Reaction Conditions and Parameters for Enhanced Efficiency

The efficiency of the synthesis of this compound can be significantly improved by optimizing various reaction parameters. These parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

In the case of the modified Chichibabin reaction, the choice of the iodide salt (e.g., LiI or NaI) and the reaction temperature can impact the reaction rate and yield. For instance, using LiI at 85 °C has been shown to accelerate the conversion of pyridine with n-butylamine. ntu.edu.sg

For N-alkylation reactions, controlling the stoichiometry of the reactants is crucial to avoid over-alkylation. The choice of the reducing agent and catalyst in reductive amination also plays a significant role in the efficiency of the reaction.

| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | LiI | 65 | 18 | 95 |

| 2 | None | 65 | 18 | 21 |

| 3 | LiI | 85 | 7 | 93 |

| 4 | NaI | 85 | 24 | 75 |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and methodologies have been developed for nucleophilic aromatic substitution reactions of heteroaryl chlorides in water using potassium fluoride (B91410) as a base. nih.gov Aqueous micellar systems have also been employed for copper-catalyzed C-N coupling reactions, allowing the reactions to be performed at room temperature. rsc.org Polyethylene glycol (PEG-400) has also been utilized as a green solvent for SNAr reactions. nih.gov

The use of heterogeneous catalysts is another important principle of green chemistry, as it facilitates catalyst separation and recycling. google.com Microwave-assisted synthesis has also been explored as an energy-efficient method for promoting these reactions, often leading to shorter reaction times and higher yields. nih.govacs.org One-pot multicomponent reactions are also considered a green approach as they reduce the number of synthetic steps and purification procedures. nih.govnih.gov

Furthermore, developing metal-free C-N bond-forming reactions is a significant goal in sustainable chemistry, as it eliminates the concerns associated with the cost and toxicity of metal catalysts. nih.govrsc.org

Development of Catalytic Systems for Sustainable Amine Synthesis

The formation of the C-N bond in N-aryl and N-heteroaryl amines is most commonly achieved through the cross-coupling of an amine with a halo-pyridine. Transition metal catalysis is central to this transformation, with palladium and copper-based systems being the most prominent. nih.gov

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for synthesizing aryl amines. wikipedia.org This reaction has undergone significant evolution, with successive generations of catalysts and ligands developed to expand its substrate scope and improve reaction efficiency under milder conditions. wikipedia.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP, DPPF, and more recently, BippyPhos, enabling the coupling of a wide array of amines, including primary amines, with (hetero)aryl chlorides, bromides, and triflates. wikipedia.orgnih.gov For instance, a practical method for the amination of 2-bromopyridines with volatile amines has been developed using this chemistry, providing an expedient route to various secondary aminopyridines. nih.gov The high regioselectivity of the Buchwald-Hartwig reaction is also a key advantage, as demonstrated in the selective amination at the C-2 position of 2,4-dichloropyridine. researchgate.net

The Ullmann condensation , which utilizes copper as a catalyst, is a classical alternative to palladium-catalyzed methods. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and polar solvents. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines and phenanthroline, which facilitate the reaction under more moderate conditions. nih.govwikipedia.org The Ullmann-type reaction, also known as the Goldberg reaction for C-N coupling, is effective for coupling anilines and other amines with aryl halides. wikipedia.org Microwave-assisted Ullmann condensations have also been shown to significantly reduce reaction times. researchgate.net

Beyond traditional metal catalysis, efforts have been made to develop transition-metal-free amination methods. One such approach involves the reaction of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride, which serves as an ammonia (B1221849) source under catalyst-free conditions to produce 2-aminopyridine derivatives. rsc.org

Table 1: Comparison of Catalytic Systems for 2-Aminopyridine Synthesis

| Catalytic System | Metal Catalyst | Typical Ligands | Common Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Bulky, electron-rich phosphines (e.g., BINAP, BippyPhos) | Aryl/Heteroaryl Halides (Cl, Br, I), Triflates | High efficiency, broad substrate scope, mild reaction conditions, high regioselectivity. nih.govwikipedia.orgresearchgate.net |

| Ullmann Condensation | Copper (e.g., CuI, Cu(OAc)₂) | Diamines, Phenanthroline | Aryl/Heteroaryl Halides (especially I, Br) | Lower cost of catalyst, effective for specific substrates. wikipedia.orgresearchgate.net |

| Catalyst-Free Methods | None | None | Activated Heteroaryl Halides (e.g., 2-Fluoropyridine) | Avoids metal contamination, potentially lower cost. rsc.org |

Utilization of Solvent-Free Conditions and Environmentally Benign Reaction Media

In line with the principles of green chemistry, significant research has focused on minimizing or eliminating the use of hazardous organic solvents in the synthesis of pyridyl amines.

Water, as an environmentally benign medium, has been successfully employed as a solvent for the amination of polyhalogenated pyridines. A highly efficient, base-promoted selective amination has been developed that proceeds in water, offering a practical and green alternative to methods that rely on precious metal catalysts or volatile organic solvents. nih.govacs.org This approach is particularly noteworthy as it can be extended to large-scale transformations. nih.gov

Solvent-free reaction conditions represent another major avenue in sustainable synthesis. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for solvent-free execution. An efficient, catalyst-free, four-component method for synthesizing substituted 2-aminopyridines has been developed under solvent-free conditions at room temperature. mdpi.com This approach is not only environmentally friendly but also highly atom-economical. mdpi.com Mechanochemical grinding is another innovative solvent-free technique that facilitates clean synthesis of N-substituted amines by avoiding bulk solvents. researchgate.net Furthermore, the synthesis of related compounds like pyridine-2-yl substituted ureas has been achieved through C-H functionalization of pyridine N-oxides under solvent- and halide-free conditions. rsc.orgrsc.org

Table 2: Green Synthetic Approaches for Pyridyl Amine Derivatives

| Approach | Reaction Medium | Key Features | Example Reaction | Reference(s) |

| Aqueous Synthesis | Water | Environmentally benign, avoids organic solvents, often base-promoted. | Selective amination of polyhalogenated pyridines. | nih.govacs.org |

| Solvent-Free Synthesis | None (Solid state) | High atom economy, reduced waste, simplified work-up. | Multicomponent synthesis of 2-aminopyridines. | mdpi.com |

| Mechanochemistry | None (Grinding) | Avoids bulk solvents, energy-efficient. | N-alkylation of amines. | researchgate.net |

Advanced Purification and Isolation Methodologies for Pyridyl Amine Products

The isolation and purification of the target pyridyl amine from the reaction mixture are critical steps to ensure the final product's purity. A variety of methodologies are employed, ranging from classical techniques to advanced chromatographic methods.

Chromatography is a cornerstone of purification in modern organic synthesis. For pyridyl amine products, several chromatographic techniques are applicable:

Flash Chromatography: This is a commonly used method for routine purification. The crude reaction mixture is passed through a column of a solid stationary phase, such as silica (B1680970) gel or Florisil, using a solvent system to elute the components at different rates. nih.gov In some cases, the silica gel is pre-treated with a base like triethylamine (B128534) to prevent the decomposition of sensitive amine products. acs.org

Cation-Exchange Chromatography: This technique is particularly effective for separating basic amine products from neutral or acidic impurities and excess reagents. nih.gov It has been shown to be a simple and rapid method for purifying 2-aminopyridine derivatives, suitable for both small and large-scale preparations. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used for analytical purposes to check purity or for preparative purification of smaller quantities of material. Methods using reversed-phase, mixed-mode, or hydrogen-bonding mode chromatography have been developed for the separation of aminopyridine isomers and are often compatible with mass spectrometry (LC/MS) detection. helixchrom.comsielc.com

Recrystallization is a highly effective method for purifying solid compounds. libretexts.org The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. The impure solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.org The pure crystals are then collected by vacuum filtration . libretexts.org

Liquid-liquid extraction is a fundamental work-up technique used to initially separate the product from the reaction mixture. It partitions compounds between two immiscible liquid phases based on their relative solubilities. For example, after quenching a reaction, the product can be extracted from an aqueous layer into an organic solvent like chloroform (B151607) or ether. prepchem.com

Table 3: Purification and Isolation Techniques for Pyridyl Amines

| Technique | Principle of Separation | Application | Advantages |

| Flash Chromatography | Adsorption/Partition on a solid phase (e.g., silica gel). nih.gov | Routine purification of reaction mixtures. | Fast, versatile, applicable to a wide range of compounds. |

| Cation-Exchange Chromatography | Ionic interaction between the positively charged amine and a negatively charged stationary phase. nih.gov | Separation of basic amines from non-basic impurities. | High selectivity for amines, rapid, scalable. nih.gov |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. libretexts.org | Purification of solid final products. | Can yield very high purity, cost-effective for large scales. |

| Extraction | Differential solubility in two immiscible liquid phases. | Initial work-up and separation from aqueous/organic layers. | Simple, rapid, and effective for initial cleanup. |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the N-cyclopentylpyridin-2-amine Core Structure

The reactivity of this compound is dictated by the electronic properties of its two key components: the pyridine (B92270) ring and the secondary amine group. The amino group, being an activating group, enhances the electron density of the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitrogen atom of the pyridine ring is a site of basicity and can be protonated or alkylated.

Electrophilic and Nucleophilic Substitution Reactions of Pyridine Ring

The pyridine ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, although the conditions required for these transformations can vary significantly. The presence of the activating amino group generally facilitates electrophilic substitution.

Electrophilic Aromatic Substitution:

The -NH-cyclopentyl group directs incoming electrophiles primarily to the positions ortho and para to itself (positions 3 and 5). However, the pyridine nitrogen can be protonated under acidic conditions, which deactivates the ring towards electrophilic attack. Therefore, reactions are often carried out under neutral or basic conditions. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the pyridine ring.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) at the 3 and 5 positions.

Sulfonation: Addition of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions are generally difficult on pyridine rings and often require harsh conditions or specific catalysts.

| Reaction | Reagent | Position of Substitution |

| Nitration | HNO3/H2SO4 | 3- and 5-positions |

| Bromination | Br2 | 3- and 5-positions |

| Chlorination | Cl2 | 3- and 5-positions |

Nucleophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions. The presence of a good leaving group is typically required for these reactions to proceed. For instance, if a halogen were introduced at the 6-position, it could be displaced by a variety of nucleophiles.

Oxidation Pathways Involving the Pyridine Nitrogen and Amine Group

The nitrogen atoms in this compound, both on the pyridine ring and in the amine group, are susceptible to oxidation. libretexts.org

The oxidation of the pyridine nitrogen leads to the formation of the corresponding N-oxide. nih.gov This transformation can alter the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic attack. The use of an in situ protonation strategy can allow for the selective N-oxidation of the heteroaromatic ring in the presence of the more reactive aliphatic amine. nih.gov

The secondary amine group can be oxidized to a hydroxylamine (B1172632) or, under more vigorous conditions, to a nitrone or a nitro compound. The specific product obtained depends on the oxidizing agent used and the reaction conditions.

| Oxidizing Agent | Product |

| m-CPBA | N-oxide |

| H2O2 | N-oxide, hydroxylamine |

| KMnO4 | Potential for ring and side-chain oxidation |

Reduction Transformations within the this compound Framework

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method. The conditions of the hydrogenation (temperature, pressure, and catalyst) can be tuned to achieve selective reduction of the pyridine ring without affecting the cyclopentyl group.

Alternatively, dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), can also be employed to reduce the pyridine ring.

Detailed Reaction Mechanism Elucidation for Amine-Involving Processes

The secondary amine group in this compound is a key site for a variety of reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Nucleophilic substitution reactions involving the amine are common. youtube.comyoutube.comyoutube.comyoutube.com For instance, the amine can act as a nucleophile and attack an alkyl halide, leading to the formation of a tertiary amine. The mechanism involves the lone pair of the nitrogen attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial product is an ammonium (B1175870) salt, which is then deprotonated by a base to yield the neutral tertiary amine. youtube.comyoutube.com

Acylation of the amine with acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold can be readily functionalized at several positions to generate a library of derivatives.

N-Functionalization:

Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved using alkyl halides. youtube.com

Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

Pyridine Ring Functionalization:

As discussed in section 3.1.1, the pyridine ring can be functionalized via electrophilic substitution at the 3- and 5-positions. Halogenated derivatives can then serve as handles for further modifications through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

A copper(I)-catalyzed oxidative C-N coupling of 2-aminopyridine (B139424) with terminal alkynes has been reported, which involves a C-C bond cleavage and allows for the direct synthesis of pyridyl amides. rsc.org

Studies on Carbon-Nitrogen Bond Cleavage in Pyridyl Amines

The cleavage of the carbon-nitrogen (C-N) bond in pyridyl amines is a transformation of synthetic interest. While the C-N bond is generally robust, certain catalytic systems can facilitate its cleavage.

For instance, copper-catalyzed C-N bond cleavage has been utilized in the synthesis of N-sulfonylformamidines from N-(2-pyridinylmethyl)benzenesulfonamides. nih.gov This process highlights that with the appropriate catalyst and reaction setup, the C-N bond involving the pyridine ring can be selectively broken.

Furthermore, research into the deconstructive transformation of cyclic amines via C-N bond cleavage has emerged as a powerful strategy. researchgate.net Methods involving photoredox catalysis have been developed for the reductive cleavage of C-N bonds in N-benzoyl pyrrolidines. organic-chemistry.org While not directly on this compound, these studies provide a foundation for exploring similar transformations on this molecule, potentially leading to novel synthetic pathways. The cleavage of the C(sp3)-N bond in amines is a useful method for building carbon frameworks in organic molecules. organic-chemistry.orgrsc.org

Structural Analysis and Advanced Spectroscopic Characterization

X-ray Crystallography for Comprehensive Molecular and Supramolecular Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and the interactions governing crystal packing. rsc.org

Single-crystal X-ray diffraction (SCXRD) analysis provides the most precise and detailed structural information for crystalline materials. rsc.orgnih.gov For compounds like N-cyclopentylpyridin-2-amine, this technique can determine key structural parameters such as bond lengths, bond angles, and torsion angles with high precision. The analysis reveals the specific conformation adopted by the cyclopentyl ring and its orientation relative to the pyridin-2-amine moiety in the solid state.

While specific crystallographic data for this compound is not available in the search results, analysis of similar secondary amine structures, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, demonstrates that the core structure around the amine can adopt a distorted tetrahedral geometry. mdpi.com Such studies typically define the crystal system and space group, providing a complete picture of the molecule's arrangement in the unit cell. nih.govesrf.fr

Table 1: Representative Crystallographic Parameters from SCXRD Analysis (Note: This table is illustrative of typical data obtained from SCXRD and is based on general knowledge of similar structures, as specific data for the target compound was not found.)

| Parameter | Typical Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Unit Cell Dimensions (Å) | a, b, c values defining the cell |

| Unit Cell Angles (°) | α, β, γ values; β ≠ 90° for monoclinic |

| Z (Molecules/Unit Cell) | Typically 2 or 4 |

| Key Bond Lengths (Å) | C-N (amine), C-N (pyridine), C-C |

| Key Bond Angles (°) | C-N-C (amine), angles within pyridine (B92270) and cyclopentyl rings |

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. researchgate.net For this compound, the most significant of these is hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the pyridinyl nitrogen atom is a strong hydrogen bond acceptor. This leads to the formation of robust N-H···N intermolecular hydrogen bonds, which often link molecules into dimers, chains, or more complex three-dimensional networks. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. emerypharma.com

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides foundational structural information.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the pyridine ring (typically in the 6.5-8.0 ppm range), the aliphatic protons of the cyclopentyl ring, and the N-H proton of the secondary amine, which often appears as a broad signal. libretexts.orgmdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. docbrown.info Signals for the pyridine ring carbons would appear in the aromatic region, while the cyclopentyl carbons would be found in the aliphatic region. spectrabase.com

Two-dimensional (2D) NMR techniques are used to resolve ambiguities from 1D spectra and establish definitive connections within the molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the cyclopentyl and pyridine fragments. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignment of ¹³C peaks based on their corresponding ¹H signals. wikipedia.orgspringernature.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated chemical shift (δ) values in ppm relative to TMS, based on typical ranges for these functional groups.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons (aromatic) | 6.5 - 8.2 | 105 - 160 |

| Cyclopentyl Protons (aliphatic CH₂) | 1.4 - 2.0 | 20 - 40 |

| Cyclopentyl Proton (aliphatic CH) | 3.5 - 4.5 | 50 - 65 |

| Amine Proton (N-H) | 4.0 - 6.0 (often broad) | N/A |

The cyclopentyl ring is not planar and can exist in various conformations, such as envelope or twist forms. nih.govresearchgate.net Similarly, rotation around the C(pyridine)-N(amine) bond may be restricted. Advanced NMR techniques can probe these dynamic processes. nih.gov

Temperature-dependent NMR studies can be used to analyze conformational changes. rsc.org By recording spectra at different temperatures, it is possible to observe changes in peak shape or chemical shift, which can be used to calculate the energy barriers (ΔG‡) for processes like ring inversion or bond rotation. rsc.orgresearchgate.net For example, at low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformation. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) in Structural and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. sci-hub.st These techniques are complementary and are excellent for identifying key functional groups. nih.gov

For this compound, the spectra would be characterized by several key vibrational bands:

N-H Stretch: A characteristic band for the secondary amine N-H stretching vibration would be expected in the 3200-3500 cm⁻¹ region. nih.govcore.ac.uk Its position and shape can provide information about hydrogen bonding; stronger bonding typically shifts the peak to a lower wavenumber and broadens it.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group are found just below 3000 cm⁻¹. globalresearchonline.net

Pyridine Ring Vibrations: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring. core.ac.uk

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. nih.gov

FTIR and Raman spectra provide a rapid and effective method for confirming the presence of these functional groups and can be used to study perturbations in molecular vibrations due to changes in conformation or intermolecular interactions like hydrogen bonding. sci-hub.stnih.gov

Table 3: Key Vibrational Frequencies for this compound (Note: Frequencies are given in wavenumbers, cm⁻¹.)

| Vibrational Mode | Expected FTIR/Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic, Pyridine) | 3000 - 3100 |

| C-H Stretch (Aliphatic, Cyclopentyl) | 2850 - 2995 |

| C=C and C=N Stretches (Pyridine Ring) | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for confirming the molecular formula of this compound (C10H14N2) and elucidating its structure through fragmentation analysis. The molecular weight of the compound is 162.23 g/mol . In a mass spectrum, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 162. Given the presence of two nitrogen atoms, this molecular ion peak will be an even number, consistent with the nitrogen rule.

The fragmentation of this compound is predicted to follow pathways characteristic of both cyclic amines and aromatic pyridines. The primary fragmentation mechanism anticipated for the amine portion of the molecule is alpha-cleavage, a common pathway for amines where the bond adjacent to the nitrogen atom is broken. For this compound, two main alpha-cleavage pathways are plausible:

Loss of a C4H8 radical: Cleavage of the C-C bond within the cyclopentyl ring adjacent to the nitrogen can lead to the formation of a stable ion.

Loss of the cyclopentyl radical: Cleavage of the bond between the cyclopentyl group and the exocyclic nitrogen.

Furthermore, the pyridine ring itself is expected to undergo characteristic fragmentation. A notable fragmentation pathway for 2-aminopyridine (B139424) involves the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment with a mass loss of 27 amu. This process is common for pyridine and its derivatives. The cyclopentyl ring can also fragment through the loss of ethene (C2H4).

Based on these principles, a proposed fragmentation pattern can be constructed. The analysis of the mass spectra of related compounds, such as 2-aminopyridine and cyclopentylamine (B150401), supports these predictions. For instance, the mass spectrum of 2-aminopyridine shows a prominent molecular ion peak and a significant fragment corresponding to the loss of HCN. Similarly, the fragmentation of cyclopentylamine is dominated by alpha-cleavage.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| Proposed m/z Value | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 162 | [C10H14N2]+• | Molecular Ion (M+) |

| 161 | [C10H13N2]+ | Loss of a hydrogen radical (M-1), a common feature in cyclic amines. |

| 135 | [C8H9N2]+ | Loss of C2H3 from the cyclopentyl ring. |

| 94 | [C5H6N2]+• | Loss of cyclopentene (B43876) (C5H8) via hydrogen rearrangement. |

| 93 | [C5H5N2]+ | Loss of the cyclopentyl radical (•C5H9). |

| 67 | [C4H5N]+• | Fragment from 2-aminopyridine after loss of HCN. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the 2-aminopyridine moiety. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyridine ring.

Studies on 2-aminopyridine and its derivatives show characteristic absorption bands in the UV region. The electronic absorption spectra of aminopyridine derivatives typically display multiple bands, which are sensitive to the solvent environment. The presence of the cyclopentyl group, an electron-donating alkyl group, attached to the amino nitrogen is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-aminopyridine. This is due to the interaction of the nitrogen's lone pair of electrons with the π-system of the pyridine ring.

The absorption spectra of aminopyridines are known to be influenced by solvent polarity, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding can affect the energy levels of the electronic states, leading to shifts in the absorption maxima. For instance, the absorption maximum often shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.

Based on data for related 2-aminopyridine derivatives, this compound is predicted to exhibit two main absorption bands.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Proposed Electronic Transition | Notes |

|---|---|---|

| ~240 - 260 nm | π → π | This band corresponds to electronic transitions within the pyridine ring. The presence of the amino group influences this transition. |

| ~300 - 320 nm | π → π (Intramolecular Charge Transfer) | This longer wavelength band is attributed to a transition with significant charge transfer character from the amino group to the pyridine ring. The N-cyclopentyl group may enhance this effect. |

Theoretical and Computational Chemistry of N Cyclopentylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Comprehensive literature searches did not yield specific Density Functional Theory (DFT) studies focused solely on N-cyclopentylpyridin-2-amine. However, the principles of DFT are widely applied to understand the electronic structure and molecular properties of related amine and pyridine-containing compounds. These calculations are fundamental in computational chemistry for predicting molecular geometries, energetic landscapes, and various electronic properties.

Optimization of Molecular Geometries and Energetic Landscapes

While no specific optimized geometry for this compound was found in the searched literature, the general methodology for such a calculation would involve using a functional, such as B3LYP, paired with a basis set (e.g., 6-31G*). The process computationally adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, known as the ground state geometry. For this compound, this would involve determining the precise arrangement of the cyclopentyl ring relative to the pyridin-2-amine moiety to achieve maximum stability. The resulting energetic landscape would reveal the global and local energy minima.

Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and based on general knowledge of similar chemical structures, as specific data for this compound is not available in the reviewed literature.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (amine) | ~1.38 Å |

| Bond Length | N-H (amine) | ~1.01 Å |

| Bond Angle | C-N-C (pyridine-amine) | ~125° |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

For a molecule like this compound, the HOMO would likely be localized on the electron-rich pyridin-2-amine system, while the LUMO would be distributed over the pyridine (B92270) ring. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide insight into the molecule's potential behavior in chemical reactions.

Hypothetical Electronic Properties for this compound This table presents hypothetical values based on computational studies of analogous amine and pyridine derivatives, as specific data for this compound is not available.

| Property | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational flexibility and intermolecular interactions of molecules. While no specific studies on this compound were identified, these methods would be invaluable for understanding its dynamic behavior.

Conformational Landscape Exploration and Energetic Minima

The bond connecting the cyclopentyl group to the amine nitrogen allows for rotational freedom, leading to various possible conformations. Computational methods can be used to explore this conformational landscape to identify the most stable conformers (energetic minima). This would involve systematically rotating the cyclopentyl group and calculating the energy at each step to map out the potential energy surface. The results would indicate the preferred spatial arrangement of the molecule under different conditions.

Intermolecular Interaction Studies and Non-Covalent Interactions

The nitrogen atom of the pyridine ring and the hydrogen atom of the amine group in this compound can participate in hydrogen bonding. Furthermore, the aromatic pyridine ring can engage in π-π stacking and other non-covalent interactions. mdpi.com Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are often employed to qualitatively and quantitatively analyze these interactions in the solid state. mdpi.comnih.gov These studies are crucial for understanding how molecules of this compound would interact with each other and with other molecules, which influences its physical properties and potential biological activity.

Quantum Chemical Approaches to Reactivity, Selectivity, and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of a molecule and in elucidating reaction mechanisms. For this compound, these methods could be used to predict sites of electrophilic and nucleophilic attack. For instance, the nitrogen atom of the pyridine ring is a likely site for protonation or electrophilic attack.

By modeling the interaction of this compound with a reactant, it is possible to calculate the transition state structures and activation energies for potential reactions. This information provides a detailed understanding of the reaction pathway and helps to predict the most likely products. While no specific reaction pathways involving this compound have been computationally studied in the available literature, such approaches are standard in modern chemical research. mdpi.com

In Silico Prediction and Interpretation of Spectroscopic Parameters

In the absence of comprehensive experimental spectroscopic data for this compound, theoretical and computational methods provide a powerful alternative for predicting its spectral characteristics. By employing computational models and drawing comparisons with structurally related compounds, it is possible to generate and interpret the theoretical Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectra. These in silico predictions are invaluable for understanding the molecule's structural and electronic properties.

The following sections detail the predicted spectroscopic parameters for this compound. These predictions are based on established principles of computational chemistry and known spectral data for analogous structures, such as 2-aminopyridine (B139424) and various N-substituted amines. tsijournals.comresearchgate.net

Predicted Infrared (IR) Spectroscopy

The theoretical IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to the vibrations of its specific functional groups. As a secondary amine, a single, weak to medium intensity N-H stretching vibration is expected. libretexts.orgorgchemboulder.com The spectrum will also be characterized by vibrations from the pyridine ring and the cyclopentyl group. The aromatic C-N stretching vibration is anticipated to be strong, appearing in the 1250-1350 cm⁻¹ range. orgchemboulder.comlibretexts.org

Key predicted vibrational frequencies and their assignments are summarized in the table below.

Table 1: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| ~3400 | Medium, Sharp | N-H Stretch | Secondary Aromatic Amine |

| 3100-3000 | Medium | C-H Aromatic Stretch | Pyridine Ring |

| 2960-2870 | Strong | C-H Aliphatic Stretch | Cyclopentyl Group |

| ~1600, ~1570, ~1470 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1430 | Medium | C-N Stretch (Aromatic) | Pyridine-NH |

| 1350-1250 | Strong | C-N Stretch (Aliphatic) | Cyclopentyl-NH |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The pyridine ring contains five carbons, and the cyclopentyl ring, due to symmetry, presents three unique carbon environments (C1', C2'/C5', and C3'/C4').

The chemical shifts are influenced by the electronic environment of each carbon. libretexts.org The carbons of the pyridine ring are expected to resonate in the downfield region (δ 100-160 ppm), characteristic of aromatic systems. researchgate.net The C2 carbon, being directly attached to the ring nitrogen and the exocyclic amino group, is predicted to be the most deshielded of the ring carbons. The cyclopentyl carbons will appear in the upfield, aliphatic region (δ 20-60 ppm). The C1' carbon, directly bonded to the nitrogen atom, will be the most downfield among the aliphatic carbons due to the deshielding effect of the nitrogen. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~158.5 | Attached to ring N and exocyclic N-cyclopentyl group. |

| C6 | ~147.0 | α-carbon to the ring nitrogen. |

| C4 | ~137.5 | γ-carbon to the ring nitrogen. |

| C3 | ~108.0 | β-carbon, shielded position. |

| C5 | ~113.0 | β-carbon to the ring nitrogen. |

| C1' | ~55.0 | Aliphatic carbon directly attached to nitrogen. |

| C2', C5' | ~33.0 | β-carbons in the cyclopentyl ring. |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted by analyzing the distinct proton environments within the molecule. Signals are expected from the four protons on the pyridine ring, one proton on the secondary amine, and the protons of the cyclopentyl group, which are in three distinct chemical environments.

The aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.5 ppm). chemicalbook.com Their specific shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the amino substituent. The N-H proton signal is anticipated to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the range of δ 4.0-5.5 ppm. libretexts.org The protons on the cyclopentyl ring will resonate in the upfield region. The single proton on C1' (methine) will be the most deshielded of the aliphatic protons due to its proximity to the nitrogen atom. oregonstate.edu The remaining cyclopentyl protons will appear further upfield.

Table 3: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H6 | ~8.10 | Doublet of doublets (dd) | 1H | Aromatic Proton |

| H4 | ~7.45 | Triplet of doublets (td) | 1H | Aromatic Proton |

| H3 | ~6.65 | Doublet (d) | 1H | Aromatic Proton |

| H5 | ~6.50 | Triplet (t) | 1H | Aromatic Proton |

| NH | ~5.0 | Broad Singlet (br s) | 1H | Amine Proton |

| H1' | ~4.20 | Multiplet (m) | 1H | Cyclopentyl Methine |

| H2', H5' | ~1.8-2.0 | Multiplet (m) | 4H | Cyclopentyl Methylene |

Coordination Chemistry and Ligand Applications

N-cyclopentylpyridin-2-amine as a Ligand in Transition Metal Complexes

This compound functions as an effective chelating agent for a variety of transition metals. The presence of two distinct nitrogen donor atoms—one from the pyridine (B92270) ring and one from the exocyclic amine group—allows it to form stable complexes. The cyclopentyl group attached to the amine nitrogen introduces specific steric and electronic properties that influence the structure, stability, and reactivity of the resulting metal complexes. Research into related N-substituted pyridylamine ligands has shown their utility in stabilizing metal centers and promoting catalytic activity. nih.gov Complexes with nickel, palladium, ruthenium, and other transition metals have been synthesized and studied, demonstrating the ligand's versatility. nih.govmdpi.com

The primary coordination mode for this compound is as a bidentate ligand, forming a stable five-membered chelate ring with a metal center through its two nitrogen atoms (an N,N'-bidentate mode). This mode is common for 2-aminopyridine (B139424) derivatives in organometallic chemistry. rsc.org While the simple N,N'-bidentate coordination is most prevalent, modifications to the ligand backbone could introduce additional donor atoms, leading to tridentate (N,N',X) or higher coordination modes. For instance, incorporating another donor group elsewhere on the pyridine ring or the cyclopentyl substituent could create a more complex ligand capable of forming more coordinatively saturated complexes. The specific coordination behavior often depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. elsevierpure.comnih.gov

The synthesis of metal complexes incorporating the this compound ligand typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. rsc.org For example, a common method is the ligand substitution reaction where a labile ligand, such as dimethoxyethane (DME) in (DME)NiBr₂, is displaced by the aminopyridine ligand. rsc.org Other syntheses may involve direct reaction with metal halides or perchlorates. nih.govunipd.it

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand's coordination to the metal center, often indicated by shifts in the signals of the pyridine and cyclopentyl protons compared to the free ligand. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the coordination of the nitrogen atoms by observing shifts in the C=N and N-H stretching frequencies. jscimedcentral.com

Mass Spectrometry: This technique confirms the molecular weight and composition of the synthesized complexes. nih.gov

Application of this compound-derived Complexes in Catalysis Research

Complexes derived from N-substituted aminopyridine ligands, including this compound, have emerged as promising catalysts for various organic transformations. The electronic and steric properties imparted by the ligand framework are crucial for tuning the catalytic activity and selectivity of the metal center.

Nickel and palladium complexes featuring aminopyridine and related amine-imine ligands have been extensively studied as catalysts for olefin polymerization. mdpi.com Research has shown that amine-imine nickel catalysts with cycloalkyl substituents, such as cyclopentyl, on the amine donor exhibit significantly higher polymerization activity for ethylene compared to those with linear alkyl substituents. mdpi.com When activated with a cocatalyst like methylaluminoxane (MAO), these nickel complexes can achieve high activities, producing polyethylene with varied branching and molecular weights. mdpi.comrsc.org

The enhanced activity of catalysts with cycloalkyl groups is attributed to a combination of steric and electronic factors that influence the stability of the active catalytic species and the rate of monomer insertion.

| Ligand N-Substituent | Catalyst | Cocatalyst | Activity (g PE·(mol M·h)⁻¹) | Reference |

| Cycloalkyl | Amine-imine Nickel Complex | MAO | High (up to 10⁶) | mdpi.com |

| Linear Alkyl | Amine-imine Nickel Complex | MAO | Moderate | mdpi.com |

| Aryl | (Aminopyridine)nickel Complex | MAO | Moderate (up to 10⁵) | rsc.org |

This table provides a generalized comparison based on findings for related ligand systems.

Beyond polymerization, complexes derived from pyridylamine ligands have demonstrated efficacy in other important catalytic reactions.

C-N Cross-Coupling: Nickel-amine complexes, formed in situ from Ni(II) salts and amine ligands, are mechanistically significant intermediates in dual catalytic, light-driven C-N cross-coupling reactions. nih.gov These methodologies allow for the formation of aryl C-N bonds under mild conditions. nih.gov

Transformation of Biomass: Cationic half-sandwich cyclopentadienyl-ruthenium(II)-pyridylamine complexes have been successfully employed as catalysts for the transformation of bio-derived furans (e.g., furfural) into valuable chemicals like levulinic acid in water. nih.gov The catalytic activity in these systems is substantially affected by the nature of the N-substituent on the pyridylamine ligand. nih.gov

Structure-Activity Relationship Studies in the Context of Ligand Design for Catalytic Performance

The relationship between the ligand structure and the resulting catalytic performance is a critical area of investigation. For catalysts based on this compound and related ligands, several factors have been identified as key determinants of activity and selectivity.

Studies on ruthenium-pyridylamine catalysts for furan conversion have shown a direct structure-activity relationship governed by:

Basicity of the Amine Nitrogen (Nₐₘᵢₙₑ): The electron-donating ability of the amine group influences the electronic properties of the metal center. nih.gov

Steric Hindrance at the Amine Nitrogen: The size and shape of the substituent (e.g., cyclopentyl) can impact the accessibility of the metal center to substrates. nih.gov

Hemilabile Nature of the Ligand: The ability of the amine nitrogen to reversibly dissociate and re-coordinate can open up a coordination site for substrate binding, which is crucial for the catalytic cycle. nih.gov

In the context of ethylene polymerization with amine-imine nickel catalysts, the steric properties of the substituents play a nuanced role. While reducing steric hindrance on the amine donor generally leads to an increase in polymerization activity, the presence of a bulky cycloalkyl group like cyclopentyl has been shown to enhance activity significantly compared to less bulky linear alkyl groups. mdpi.com This suggests an optimal balance of steric and electronic properties is required. The cyclopentyl group may provide the necessary steric bulk to stabilize the active species and control polymer chain growth, while its electronic profile favorably influences the catalytic center. mdpi.comnih.gov These findings underscore the importance of ligand design in fine-tuning catalyst performance for specific applications. mdpi.commdpi.com

Applications in Materials Science and Industrial Chemistry

N-cyclopentylpyridin-2-amine as a Fundamental Building Block for Functional Materials

This compound is recognized as a valuable building block in synthetic chemistry, primarily utilized in creating more complex molecules for research purposes. Chemical suppliers categorize brominated derivatives, such as 5-Bromo-N-cyclopentylpyridin-2-amine, under "Material Building Blocks," indicating their role as foundational components for constructing larger, functional chemical structures. bldpharm.combldpharm.com The compound's utility stems from the reactive sites on both the pyridine (B92270) ring and the secondary amine, which allow for further chemical modifications. This adaptability makes it a key intermediate in multi-step syntheses, particularly in the development of novel organic compounds intended for advanced applications. nih.govacs.org

Role in the Design and Synthesis of Advanced Polymerization Catalysts

A significant application of this compound is in the field of catalysis, specifically in the synthesis of organometallic complexes that can catalyze important chemical transformations. Research has demonstrated its use as a ligand precursor for creating advanced titanium-based catalysts. uni-oldenburg.de

In one study, this compound was used to synthesize a novel aminopyridinato-titanium complex. This complex was then investigated as a catalyst for the hydroaminoalkylation of alkenes, a reaction that forms new carbon-nitrogen bonds. The catalyst demonstrated the ability to convert substrates that were previously difficult to transform, enabling the one-step synthesis of pharmacologically relevant structures like the 3-phenylpropylamine (B116678) moiety. uni-oldenburg.de The process involves the regioselective addition of an amine to an alkene, a fundamental step in producing nitrogen-containing polymers and fine chemicals.

The synthesis of the this compound building block itself is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, a common and robust method in modern synthetic chemistry. uni-oldenburg.de The resulting aminopyridinato-titanium catalyst showed high regioselectivity in the intermolecular hydroaminoalkylation of styrene, favoring the formation of the linear product. uni-oldenburg.de

Below is a data table summarizing the catalytic application discussed:

| Catalyst Component | Reaction Type | Substrate Example | Key Outcome |

| This compound (as ligand precursor) | Intermolecular Hydroaminoalkylation | Styrene | High regioselectivity for the linear product; synthesis of 3-phenylpropylamine moiety. uni-oldenburg.de |

Utility in Agrochemical Synthesis as a Key Intermediate

While this compound is a versatile chemical intermediate, its documented applications are predominantly in the pharmaceutical sector. A thorough review of existing patents and scientific literature reveals no specific instances of its use as a key intermediate in the synthesis of agrochemicals such as pesticides, herbicides, or fungicides. Its role in this industrial sector is not currently established.

Integration into Diverse Industrially Relevant Chemical Processes

The primary industrially relevant role of this compound is as a key intermediate in the synthesis of high-value, complex organic molecules. Its application is well-documented in patents for the development of pharmaceutical compounds, where it serves as a scaffold to create modulators for biological targets like the histamine (B1213489) H4 receptor and GPR120 agonists. google.comgoogle.comgoogle.com The synthesis of the compound itself, often via palladium-catalyzed cross-coupling reactions, represents a common industrial chemical process. uni-oldenburg.de However, its integration into broader, large-scale industrial processes beyond its role as a pharmaceutical precursor is not widely reported.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes for Substituted Analogues

Furthermore, the exploration of one-pot, multicomponent reactions (MCRs) presents a promising avenue for the rapid and diverse synthesis of substituted N-cyclopentylpyridin-2-amine analogues. researchgate.netnih.govresearchgate.net MCRs offer the advantage of constructing complex molecules from simple starting materials in a single step, thereby minimizing waste and purification efforts. mdpi.com The design of novel MCRs tailored for the synthesis of functionalized 2-aminopyridines will be instrumental in expanding the chemical space accessible from this scaffold.

Another emerging trend is the use of flow chemistry and microwave-assisted synthesis to accelerate reaction rates and improve scalability. jchemrev.com These technologies offer precise control over reaction parameters, leading to higher yields and purities. Integrating these advanced synthetic techniques will be pivotal in the efficient production of a wide array of this compound derivatives for various applications.

| Synthetic Strategy | Advantages | Key Research Focus |

| Transition Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Development of novel catalysts, optimization of reaction conditions |

| Multicomponent Reactions (MCRs) | High atom economy, rapid access to molecular diversity | Design of novel MCRs for substituted 2-aminopyridines |

| Flow Chemistry & Microwave Synthesis | Enhanced reaction rates, improved scalability and control | Integration with existing synthetic routes for efficient production |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the fundamental reactivity of the 2-aminopyridine (B139424) core is relatively well-understood, the unique influence of the N-cyclopentyl substituent on the electronic and steric properties of the molecule opens up avenues for exploring novel reactivity patterns. Future research will likely focus on leveraging the pyridyl nitrogen as a directing group to achieve site-selective functionalization of the pyridine (B92270) ring. rsc.orgresearchgate.net Transition metal-catalyzed C-H activation is a powerful tool in this regard, enabling the introduction of various functional groups at specific positions, which would be challenging to achieve through traditional methods. rsc.org

The amino group of this compound also presents opportunities for further transformations. researchgate.net Exploration of its derivatization to form amides, sulfonamides, and other functional groups can lead to the synthesis of new compound libraries with diverse properties. Furthermore, the development of novel cyclization reactions involving both the pyridine ring and the amino substituent could lead to the formation of unique polycyclic heterocyclic systems with potential biological or material applications.

The reactivity of the cyclopentyl ring itself has been less explored. Research into selective functionalization of the cyclopentyl moiety, while preserving the 2-aminopyridine core, could provide access to a new class of derivatives with tailored properties. This could involve free-radical reactions or transition-metal-catalyzed C-H functionalization specific to the aliphatic ring.

Advanced Computational Predictions for Complex Reactivity and Material Properties

The integration of computational chemistry, particularly Density Functional Theory (DFT), is poised to revolutionize the study of this compound and its derivatives. researchgate.netnih.govrsc.org Advanced computational models can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and charge distribution of these molecules. researchgate.netresearchgate.net This information is invaluable for predicting their reactivity, stability, and potential for intermolecular interactions. researchgate.net

Future computational studies will likely focus on modeling reaction mechanisms to elucidate the intricate details of transformation pathways and to design more efficient catalysts. By simulating transition states and reaction intermediates, researchers can gain a predictive understanding of reaction outcomes and identify key parameters for optimization. rsc.org

Moreover, computational screening of virtual libraries of this compound analogues can accelerate the discovery of molecules with desired properties. For instance, quantum chemical calculations can predict properties relevant to materials science, such as electronic conductivity, optical properties, and thermal stability. This in silico approach can guide synthetic efforts towards the most promising candidates, thereby saving significant time and resources.

| Computational Method | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Rational design of new reactions and functional molecules. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Understanding of self-assembly and behavior in condensed phases. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or material properties. | Accelerated discovery of new drug candidates and materials. |

Expansion of Coordination Chemistry Applications to Novel Catalytic Systems

The 2-aminopyridine moiety is a well-established and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions through both the pyridyl nitrogen and the amino group. nih.govnsf.gov The presence of the N-cyclopentyl group can modulate the steric and electronic properties of the resulting metal complexes, offering opportunities for the design of novel catalysts. mdpi.com

Future research in this area will focus on synthesizing and characterizing new coordination complexes of this compound with various transition metals. The exploration of different coordination modes and the influence of the cyclopentyl group on the catalytic activity of the metal center will be of particular interest. nsf.gov These novel complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, oxidation, reduction, and polymerization.

Furthermore, the development of chiral this compound ligands could open the door to asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The synthesis of such ligands and the evaluation of their performance in asymmetric reactions represent a significant and promising research direction.

Integration into Next-Generation Material Systems and Industrial Processes

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the development of next-generation materials. Their ability to participate in hydrogen bonding and π-π stacking interactions can be exploited in the design of supramolecular assemblies, liquid crystals, and organic semiconductors.

Future research will likely explore the incorporation of this compound units into polymer backbones to create functional polymers with tailored thermal, mechanical, and electronic properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and membranes. The use of 2-aminopyridine derivatives as fluorescent labels for oligosaccharides suggests potential applications in bio-imaging and diagnostics. chemicalbook.comsigmaaldrich.com

From an industrial perspective, the development of scalable and cost-effective synthetic routes for this compound is crucial for its commercial viability. google.com Furthermore, exploring its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals is a key area for future industrial research and development. wikipedia.orgchemicalbook.com The potential for these compounds to serve as corrosion inhibitors or in molecular sensing applications also warrants further investigation. chemicalbook.com

Q & A

Q. What are the established synthetic routes for N-cyclopentylpyridin-2-amine?

Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Cyclopentylamine reacts with pyridine derivatives under basic conditions (e.g., NaHCO₃) to form intermediates.

- Catalyzed Coupling : Palladium catalysts (e.g., Pd/C) in solvents like DMF or toluene under inert atmospheres (N₂/Ar) facilitate C–N bond formation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/EtOAc) is used to isolate the product.

Q. Key Considerations :

Q. How is this compound characterized spectroscopically?

Answer:

- NMR : ¹H NMR reveals pyridine ring protons (δ 7.5–8.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm). ¹³C NMR confirms sp² carbons (pyridine) and sp³ carbons (cyclopentyl) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₀H₁₅N₂; MW 163.24 g/mol) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., cyclopentyl group orientation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Catalyst Screening : Compare Pd/C vs. CuI in DMF for efficiency. Pd/C often yields higher selectivity (>80%) .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity, while toluene reduces side reactions (e.g., oxidation) .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition.

Q. Data-Driven Example :

| Condition | Yield (%) | By-Products (%) |

|---|---|---|

| Pd/C, DMF, 100°C | 78 | 12 |

| CuI, Toluene, 80°C | 65 | 25 |

Q. How do structural modifications (e.g., trifluoromethyl groups) impact biological activity?

Answer:

- Case Study : Compare this compound with trifluoromethyl analogs (e.g., 2-(trifluoromethyl)pyrimidin-4-amine).

Q. Methodology :

Q. How can contradictory data in biological studies be resolved?

Answer:

Q. Example :

| Study | IC₅₀ (μM) | Cell Line | I² Contribution |

|---|---|---|---|

| A | 0.5 | HepG2 | 30% |

| B | 2.0 | HeLa | 70% |

Q. What advanced techniques validate reaction mechanisms (e.g., SNAr vs. radical pathways)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten